![molecular formula C17H24N2O3 · HCl B1164562 N-methyl Norcarfentanil (hydrochloride)](/img/no-structure.png)
N-methyl Norcarfentanil (hydrochloride)
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Overview
Description
N-methyl Norcarfentanil (hydrochloride) is an analytical reference material that is structurally similar to known opioids. This product is intended for research and forensic applications.
Scientific Research Applications
Metabolism and Pharmacokinetics
- Carfentanil, closely related to N-methyl Norcarfentanil, undergoes oxidative metabolism predominantly catalyzed by the human cytochrome P450 isozymes CYP3A5, CYP3A4, CYP2C8, and CYP2C9. These isozymes play a significant role in the transformation of carfentanil into its major metabolites, including norcarfentanil (Li Kong & A. Walz, 2021).
Pharmacological Effects
- Norcarfentanil, a common metabolite of carfentanil, demonstrates the complexity of metabolite identification, especially in clinical or forensic cases. Understanding its origins and effects is crucial for accurate analysis and interpretation (N. Allibe et al., 2019).
Clinical Applications
- Remifentanil, another opioid related to N-methyl Norcarfentanil, is used in various clinical settings. Its impact on N-methyl-d-aspartate (NMDA) receptors was studied, revealing that it does not directly activate NMDA receptors. This understanding is critical for its use in anesthesia and pain management (E. Guntz et al., 2005).
Toxicological Analysis
- The identification of N-methyl Norcarfentanil and its metabolites in biological samples, such as blood and urine, is essential for forensic and clinical toxicology. Advanced analytical methods like LC-MS/MS are used for detecting these compounds, highlighting their relevance in cases of overdose or intoxication (J. Riches et al., 2012).
Drug Screening and Detection
- The development of assays for opioid activity and detection, such as the in vitro opioid activity reporter assay, facilitates the identification of N-methyl Norcarfentanil and its parent compound, carfentanil, in forensic cases. This assists in understanding the pharmacological impact and potential risks associated with their use (Annelies Cannaert et al., 2018).
Therapeutic Applications
- Studies on remifentanil, related to N-methyl Norcarfentanil, provide insights into its therapeutic applications, including anesthesia management and pain control. Understanding its pharmacokinetics and interactions with opioid receptors is essential for safe and effective clinical use (S. Haidar et al., 1996).
properties
Molecular Formula |
C17H24N2O3 · HCl |
---|---|
Molecular Weight |
340.9 |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-4-15(20)19(14-8-6-5-7-9-14)17(16(21)22-3)10-12-18(2)13-11-17;/h5-9H,4,10-13H2,1-3H3;1H |
InChI Key |
XTQFSXHVCPAPJC-UHFFFAOYSA-N |
SMILES |
O=C(CC)N(C1(C(OC)=O)CCN(C)CC1)C2=CC=CC=C2.Cl |
synonyms |
N-methyl Carfentanil; N-methyl Norremifentanil; N-methyl Remifentanil; R-32395 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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